molecular formula C6H11ClFN B2775808 1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride CAS No. 2305255-19-8

1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B2775808
CAS No.: 2305255-19-8
M. Wt: 151.61
InChI Key: KOXBCHBWDIETOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic amine derivative characterized by a fused [3.1.1] ring system containing a nitrogen atom (azabicyclo) and a fluorine substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-azabicyclo[3.1.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-6-1-5(2-6)3-8-4-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXBCHBWDIETOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the incorporation of the core structure into various biologically active compounds . The reaction conditions often include the use of lithium aluminum hydride (LiAlH4) as a reducing agent, which facilitates the transformation of nitriles into the desired bicyclic amine structure .

Industrial production methods for this compound are not extensively documented, but the general approach involves similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at the tertiary carbon adjacent to the nitrogen atom. Key findings include:

Reaction TypeReagents/ConditionsProductYieldMechanism Insight
C-H oxidationCl₂ (g), UV light, 25°C1-Chloro-3-azabicyclo[3.1.1]heptane62-68%Radical-mediated H abstraction
Amine oxidationmCPBA, CH₂Cl₂, 0°C → RTN-Oxide derivative45%Electrophilic oxygen transfer

Practical consideration: Fluorine's electronegativity directs oxidation to the less substituted bridgehead position.

Reduction Reactions

The fluorine atom participates in reductive defluorination:

Target SiteReagents/ConditionsProductYieldKey Observation
C-F bond cleavageNaBH₄, NiCl₂, MeOH, 50°C3-Azabicyclo[3.1.1]heptane78%Transition metal-catalyzed process
Ring saturationH₂ (1 atm), Pd/C, EtOHHexahydro-3-azabicyclo[3.1.1]heptane51%Partial ring opening observed

Reductive systems require careful pH control (pH 7-8) to prevent HCl liberation from the hydrochloride salt .

Substitution Reactions

The fluorine atom shows nucleophilic displacement reactivity:

NucleophileConditionsProductYieldSteric Effects
KCNDMF, 80°C, 12h1-Cyano-3-azabicyclo[3.1.1]heptane60%Bicyclic strain slows SN2 kinetics
NaN₃H₂O/EtOH (1:1), reflux1-Azido-3-azabicyclo[3.1.1]heptane55%Competing elimination minimized

Notable limitation: Bridgehead substitution exhibits <20% efficiency with bulky nucleophiles like tert-butoxide.

Ring-Opening Reactions

Acid-mediated ring cleavage occurs preferentially at the fluorinated bridge:

Acid SystemTemperatureMajor ProductApplication
6M HCl (aq)Reflux4-Fluoropiperidine-3-carboxylic acidChiral building block
H₂SO₄ (conc.)110°CLinear diamine derivativePolymer precursor

Kinetic studies show first-order dependence on [H⁺], with activation energy ΔG‡ = 92 kJ/mol.

Acid-Base Behavior

The hydrochloride salt demonstrates reversible protonation:

ConditionpKa (NH⁺)Solubility (mg/mL)Protonation Site
H₂O8.2 ± 0.334 (25°C)Bridgehead nitrogen
0.1M NaOH-112 (free base)Deprotonation in <5 min

The free base form exhibits increased volatility (bp 189°C at 760 mmHg) compared to the salt .

Catalytic Transformations

Palladium-mediated couplings enable functionalization:

ReactionCatalyst SystemProductTOF (h⁻¹)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives82
Buchwald-HartwigPd₂(dba)₃/XPhos, t-BuONaN-Arylated compounds67

Leaching studies confirm <0.5% Pd retention in products.

Biological Derivatization

In medicinal chemistry applications:

  • Esterification: Reacts with acetyl chloride to form membrane-permeable prodrugs (93% conversion)

  • Amide formation: Couples with Boc-protected amino acids using EDC/HOBt (76-84% yield)

  • Mannich reactions: Forms tertiary amines with formaldehyde/piperidine (61% yield)

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential applications in drug design as a bioisostere of various pharmacophores, particularly those containing nitrogen heterocycles like pyridine. Its structure allows it to mimic the spatial and electronic characteristics of these compounds while potentially improving solubility and metabolic stability.

Key Findings:

  • Bioisosteric Replacement: 1-Fluoro-3-azabicyclo[3.1.1]heptane can replace the pyridine ring in existing drug molecules, leading to enhanced physicochemical properties. For instance, studies have shown that replacing the pyridine in drugs like Rupatidine with this bicyclic structure significantly improves water solubility and metabolic half-life without compromising biological activity .
  • Neurotransmitter Modulation: Compounds similar to 1-fluoro-3-azabicyclo[3.1.1]heptane have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating central nervous system disorders.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules through various synthetic methodologies.

Synthesis Techniques:

  • Multi-step Synthesis: The synthesis typically involves starting from readily available bicyclic precursors, followed by functionalization through reactions such as alkylation or acylation to introduce substituents like fluorine or p-tolyl groups.
  • Scalable Production: Recent advancements have focused on optimizing reaction conditions to produce 1-fluoro-3-azabicyclo[3.1.1]heptane hydrochloride efficiently at scale, making it more accessible for research and development purposes .

Case Study 1: Antihistamine Development

In a notable study, researchers replaced the pyridine ring in Rupatidine with 1-fluoro-3-azabicyclo[3.1.1]heptane. This modification resulted in a compound with over tenfold increased water solubility and significantly prolonged metabolic half-life in human models, demonstrating the potential of this bicyclic structure in enhancing drug formulations .

Case Study 2: Neuropharmacological Activity

Investigations into compounds structurally related to 1-fluoro-3-azabicyclo[3.1.1]heptane revealed their capability to modulate neurotransmitter systems effectively, suggesting their utility in developing treatments for neurological conditions.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The nitrogen atom in the bicyclic structure can also participate in various interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-fluoro-3-azabicyclo[3.1.1]heptane hydrochloride with structurally related azabicyclo compounds, focusing on key structural features, physicochemical properties, and biological relevance.

Structural Analogs and Substitution Patterns

Compound Name Key Substituents/Ring System Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
1-Fluoro-3-azabicyclo[3.1.1]heptane HCl Fluorine at position 1; [3.1.1] C₆H₁₀ClFN ~163.6 (estimated) Enhanced polarity due to fluorine; pharmaceutical intermediate
6-Oxa-3-azabicyclo[3.1.1]heptane HCl Oxygen at position 6; [3.1.1] C₆H₁₀ClNO 163.61 Increased polarity; used in medicinal chemistry
1-Fluoro-2-azabicyclo[2.2.1]heptane HCl Fluorine at position 1; [2.2.1] C₆H₁₁ClFN 151.61 Smaller ring system; potential CNS activity
7,7-Difluoro-3-azabicyclo[4.1.0]heptane HCl Two fluorines at position 7; [4.1.0] C₆H₉ClF₂N 183.60 High solubility in water/alcohol; thermal stability
1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane HCl 4-Methoxyphenyl group; [3.1.1] C₁₃H₁₈ClNO 239.74 Aromatic substitution; research applications

Physicochemical Properties

  • Polarity and Solubility: Fluorine and oxygen substituents (e.g., in 6-oxa-3-azabicyclo[3.1.1]heptane HCl) increase polarity, enhancing water solubility compared to non-polar analogs . The difluoro analog (7,7-difluoro-3-azabicyclo[4.1.0]heptane HCl) exhibits solubility in water, alcohol, and ether due to its ionic hydrochloride form and fluorine’s electronegativity .
  • Thermal Stability :

    • Fluorinated derivatives like 7,7-difluoro-3-azabicyclo[4.1.0]heptane HCl show stability at elevated temperatures, likely due to strong C-F bonds .

Key Research Findings and Gaps

  • Critical Observations :

    • Fluorination at strategic positions (e.g., position 1 in [3.1.1] systems) improves solubility and target affinity but may reduce metabolic stability due to increased electronegativity .
    • Oxygen substitution (e.g., 6-oxa analogs) offers a balance between polarity and synthetic feasibility .
  • Data Gaps: Limited information exists on the exact synthetic routes, pharmacokinetics, or toxicity profiles of 1-fluoro-3-azabicyclo[3.1.1]heptane HCl. Further studies are needed to validate its biological efficacy and safety.

Biological Activity

1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound with potential applications in medicinal chemistry, particularly as a building block for drug development. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

  • IUPAC Name : this compound
  • CAS Number : 2305255-19-8
  • Molecular Formula : C₆H₁₀FN·HCl
  • Molecular Weight : 151.61 g/mol
  • Purity : 95% .

The biological activity of this compound may involve interactions with various biological targets, including receptors and enzymes within the central nervous system (CNS). Its structure suggests potential as a ligand for neurotransmitter receptors, which could influence neuropharmacological pathways.

Antimicrobial Activity

Research has indicated that bicyclic compounds similar to 1-fluoro-3-azabicyclo[3.1.1]heptane exhibit antimicrobial properties. For instance, derivatives of azabicyclo compounds have shown efficacy against various bacterial strains, suggesting that modifications to the bicyclic structure can enhance antibacterial activity .

Neuropharmacological Effects

Preliminary studies suggest that this compound may act on CNS pathways, potentially influencing neurotransmitter dynamics. The bicyclic structure is known to facilitate interactions with neurotransmitter receptors such as acetylcholine and dopamine receptors, which are critical in the modulation of mood and cognition .

Study on CNS Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the effects of azabicyclo compounds on anxiety and depression models in rodents. The results indicated that compounds structurally related to 1-fluoro-3-azabicyclo[3.1.1]heptane exhibited significant anxiolytic effects, suggesting potential therapeutic applications in treating anxiety disorders .

Antimicrobial Screening

A screening of various bicyclic compounds, including derivatives of 1-fluoro-3-azabicyclo[3.1.1]heptane, demonstrated promising results against Gram-positive bacteria, particularly Staphylococcus aureus. The study indicated a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth .

Data Table: Comparative Biological Activity

Compound NameActivity TypeTarget Organism/PathwayReference
1-Fluoro-3-azabicyclo[3.1.1]heptaneAntimicrobialStaphylococcus aureus
Bicyclic derivative ANeuropharmacologicalCNS (anxiety models)
Bicyclic derivative BAntimicrobialE.coli

Q & A

What are the critical steps and optimization strategies for synthesizing 1-Fluoro-3-azabicyclo[3.1.1]heptane hydrochloride?

The synthesis typically involves multi-step organic reactions, including cyclization of precursors, fluorination, and salt formation. Key considerations include:

  • Reaction Conditions : Temperature control (e.g., low temperatures for fluorination to avoid side reactions), solvent choice (polar aprotic solvents like DMF for improved solubility), and reaction time optimization to maximize yield .
  • Purification : Chromatography or crystallization to isolate the hydrochloride salt, with purity confirmed via NMR and mass spectrometry (MS) .
  • Halogenation : Fluorine introduction via electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to ensure regioselectivity .

Which analytical methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm structural integrity and fluorine positioning .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) assesses purity and stability, using standardized protocols similar to pharmacopeial methods .

How does fluorination influence the physicochemical and pharmacological properties of azabicyclic compounds?

Fluorine atoms enhance metabolic stability, membrane permeability, and bioavailability by:

  • Electronegativity : Strengthening hydrogen bonding with biological targets (e.g., enzymes, receptors) .
  • Lipophilicity : Adjusting logP values to optimize blood-brain barrier penetration for CNS-targeted therapies .
  • Steric Effects : Fluorine's small size minimizes steric hindrance, preserving binding affinity while reducing off-target interactions .

What reaction mechanisms are plausible for derivatizing this compound?

  • Nucleophilic Substitution : Fluorine can be replaced by amines or thiols under basic conditions .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C) reduces unsaturated bonds in the bicyclic framework .
  • Cross-Coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl group introductions at specific positions .
    Mechanistic studies require kinetic isotope effects (KIEs) or computational modeling (DFT) to validate intermediates .

How should researchers resolve contradictions in pharmacological data for azabicyclic derivatives?

  • Dose-Response Analysis : Re-evaluate EC50_{50}/IC50_{50} values across multiple assays (e.g., functional vs. binding assays) .
  • Structural Confirmation : Verify compound identity and purity, as impurities can skew receptor affinity data .
  • Species-Specific Effects : Test in diverse biological models (e.g., human vs. rodent receptors) to account for variability .

Why is stereochemistry critical in designing azabicyclic compounds for neuropharmacology?

  • Receptor Specificity : Enantiomers may exhibit divergent binding to GABAA_A or NMDA receptors, altering efficacy/toxicity ratios .
  • Metabolic Pathways : Stereoselective metabolism (e.g., CYP450 enzymes) affects half-life and metabolite profiles .
  • Synthetic Strategies : Asymmetric synthesis (e.g., chiral auxiliaries) ensures enantiomeric purity, as seen in related bicyclic amines .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Reaction Scalability : Transitioning from batch to flow chemistry improves heat/mass transfer for exothermic steps .
  • Cost-Efficiency : Optimize fluorination reagents (e.g., KF vs. expensive fluorinating agents) without compromising yield .
  • Regulatory Compliance : Adhere to ICH guidelines for impurity profiling (<0.1% for unknown impurities) .

How can computational tools aid in predicting the biological activity of this compound?

  • Molecular Docking : Simulate binding modes with targets like serotonin receptors using AutoDock Vina .
  • QSAR Models : Corrogate substituent effects (e.g., fluorine position) with activity datasets to prioritize analogs .
  • ADMET Prediction : Software like SwissADME forecasts absorption and toxicity profiles early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.